molecular formula C22H20ClN5OS B2461439 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide CAS No. 886926-52-9

2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B2461439
CAS No.: 886926-52-9
M. Wt: 437.95
InChI Key: QUXCAMVMTYDGAQ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrrole ring, a triazole ring, a sulfanyl group, and an acetamide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of multiple rings. The electron-donating and withdrawing properties of the different functional groups could also influence the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the pyrrole, triazole, sulfanyl, and acetamide groups. These groups could participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar acetamide group could enhance the compound’s solubility in polar solvents .

Scientific Research Applications

Synthesis and Pharmacological Potential

Research indicates that derivatives of 1,2,4-triazol have significant pharmacological potential, leading to the synthesis of new compounds with potential biological activity. The synthesis of pyrolin derivatives of similar compounds has been studied, demonstrating anti-exudative properties in animal models, with some derivatives exceeding the activity of reference drugs (Chalenko et al., 2019).

Antimicrobial Screening

Compounds related to 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide have been synthesized and screened for antimicrobial activity. These compounds were found to exhibit in vitro antibacterial, antifungal, and anti-tuberculosis activity, highlighting their potential as antimicrobial agents (MahyavanshiJyotindra et al., 2011).

Heterocyclic Compounds Synthesis

Heterocyclization of related compounds has been explored, leading to the formation of thiophene and pyrrole derivatives. These studies provide new methods for forming various thiophene and pyrrole compounds, which are important in various chemical and pharmaceutical applications (Rozentsveig et al., 2022).

Antibacterial and Anti-Enzymatic Potential

Another study on related compounds evaluated their antibacterial and anti-enzymatic potential. This research highlighted the importance of structural elucidation in determining the efficacy of such compounds against bacterial strains and enzymes (Nafeesa et al., 2017).

CO2 Reduction Catalysis

Research on rhenium tricarbonyl complexes, similar in structure to the compound , has demonstrated their ability to catalyze the electrochemical reduction of CO2. This highlights a potential application in environmental chemistry and renewable energy (Nganga et al., 2017).

Cholinesterase Inhibition and Molecular Docking

Derivatives of 1,2,4-triazole, akin to the compound of interest, have been shown to inhibit cholinesterase enzymes, which could have implications in treating neurological disorders such as Alzheimer's disease (Riaz et al., 2020).

Vibrational Spectroscopy and Quantum Computational Approach

A related antiviral active molecule has been characterized using vibrational spectroscopy and quantum computational approaches, illustrating the importance of these methods in understanding the properties of such compounds (Jenepha Mary et al., 2022).

Antibacterial Activity and Molecular Docking Studies

A series of related compounds demonstrated significant antibacterial activity, with molecular docking studies providing insights into their potential mechanism of action (Siddiqui et al., 2014).

Mechanism of Action

The biological activity of the compound would depend on its specific interactions with biological targets. Without more information, it’s difficult to predict the exact mechanism of action .

Properties

IUPAC Name

2-[[5-(2-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5OS/c1-15-8-7-9-16(2)20(15)24-19(29)14-30-22-26-25-21(17-10-3-4-11-18(17)23)28(22)27-12-5-6-13-27/h3-13H,14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXCAMVMTYDGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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